

Bis(catecholato)diboron: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Bis(catecholato)diboron*

Cat. No.: *B079384*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **bis(catecholato)diboron**, a key reagent in modern organic synthesis and materials science. This document outlines its chemical identifiers, physical properties, synthesis, and reactivity, with a focus on its application in catalytic reactions. Detailed experimental protocols and visual representations of key reaction pathways are included to support researchers in their practical applications.

Core Data and Identifiers

Bis(catecholato)diboron, also known as 2,2'-Bi-1,3,2-benzodioxaborole, is a versatile and stable diboron compound. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Identifier Type | Value |
|-------------------|---|
| CAS Number | 13826-27-2[1][2][3] |
| Molecular Formula | C ₁₂ H ₈ B ₂ O ₄ [1][2][3] |
| Molecular Weight | 237.81 g/mol [1][2][3] |
| IUPAC Name | 2-(1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole[4] |
| InChI | 1S/C12H8B2O4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H[1][2][5][6] |
| InChI Key | WYBQOWXCLDXZNR-UHFFFAOYSA-N[1][2][6] |
| SMILES | c1ccc2ob(oc2c1)-b3oc4ccccc4o3[1][2][5][6] |
| Synonyms | 2,2'-Bi-1,3,2-benzodioxaborole[2][3][5] |
| Appearance | White to off-white powder[3] |
| Melting Point | 189-196 °C (lit.)[1][2][3][5][7] |
| Boiling Point | 315-330 °C (lit.)[3] |
| Purity | ≥97%[1][2][5][7] |

Synthesis and Reactivity

Bis(catecholato)diboron is a valuable reagent in organic chemistry due to the reactivity of its B-B bond.[8] It is frequently used in both metal-catalyzed and metal-free reactions to introduce boron moieties into organic molecules, which can then be further functionalized.[8]

Synthesis

While detailed, novel synthesis protocols are extensive, a common route to diboron compounds like **bis(catecholato)diboron** involves the reaction of tetrakis(dimethylamino)diboron with catechol.[4]

Key Reactions

Bis(catecholato)diboron is a key player in several important organic transformations:

- **Diboration Reactions:** It undergoes addition reactions across carbon-carbon multiple bonds (alkenes and alkynes) in the presence of a transition metal catalyst, typically platinum-based, to yield 1,2-diborylated compounds.^[9]
- **Precursor for Suzuki-Miyaura Cross-Coupling:** **Bis(catecholato)diboron** is used to synthesize aryl and vinyl boronates from the corresponding halides or triflates in a palladium-catalyzed reaction known as the Miyaura borylation.^[10] These boronates are crucial nucleophilic partners in the subsequent Suzuki-Miyaura cross-coupling to form new carbon-carbon bonds.^[11]
- **Reductive Coupling:** It can participate in the reductive coupling of imines.^[1]
- **Homolytic Cleavage:** The B-B bond can be cleaved homolytically by certain reagents like diazabutadiene derivatives.^{[1][2]}

Experimental Protocols

Below are detailed methodologies for key experiments involving **bis(catecholato)diboron**.

Protocol 1: Synthesis of Compound 3 via Reaction with an α -diimine

This protocol describes the reaction of **bis(catecholato)diboron** with N,N'-(butane-2,3-diylidene)bis(2,6-diisopropylaniline) as reported by Geier et al.^[1]

Materials:

- **Bis(catecholato)diboron** (50 mg, 0.21 mmol)
- N,N'-(butane-2,3-diylidene)bis(2,6-diisopropylaniline) (85 mg, 0.21 mmol)
- Toluene (5 mL)
- Hexanes

Procedure:

- Dissolve **bis(catecholato)diboron** in 5 mL of toluene.
- Add N,N'-(butane-2,3-diylidene)bis(2,6-diisopropylaniline) to the solution.
- Allow the solution to stand for 4 hours at room temperature.
- Remove the solvent in vacuo.
- Redissolve the product in 2 mL of hexanes.
- Store the solution at -30 °C to induce crystallization.
- Collect the crystalline precipitate and dry in vacuo.
- Yield: 114 mg (84%).^[1]

Protocol 2: Miyaura Borylation of Aryl Halides

This is a general procedure for the palladium-catalyzed borylation of aryl halides with a diboron reagent, which can be adapted for **bis(catecholato)diboron**. This reaction is a crucial first step for a one-pot borylation/Suzuki-Miyaura cross-coupling.^{[12][13]}

Materials:

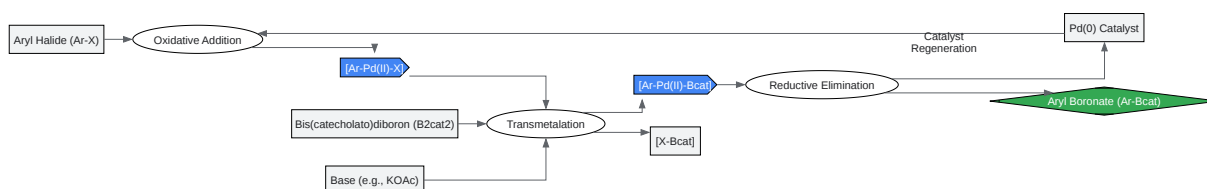
- Aryl halide (1.0 mmol)
- **Bis(catecholato)diboron** (or another diboron reagent)
- Palladium catalyst (e.g., PdCl₂(dppf))
- Base (e.g., Potassium Acetate, KOAc)
- Solvent (e.g., Toluene, Dioxane)

Procedure:

- In a dry flask under an inert atmosphere, combine the aryl halide, **bis(catecholato)diboron**, palladium catalyst, and base in the solvent.
- Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- The resulting boronate can be isolated or used directly in a subsequent Suzuki-Miyaura cross-coupling reaction.

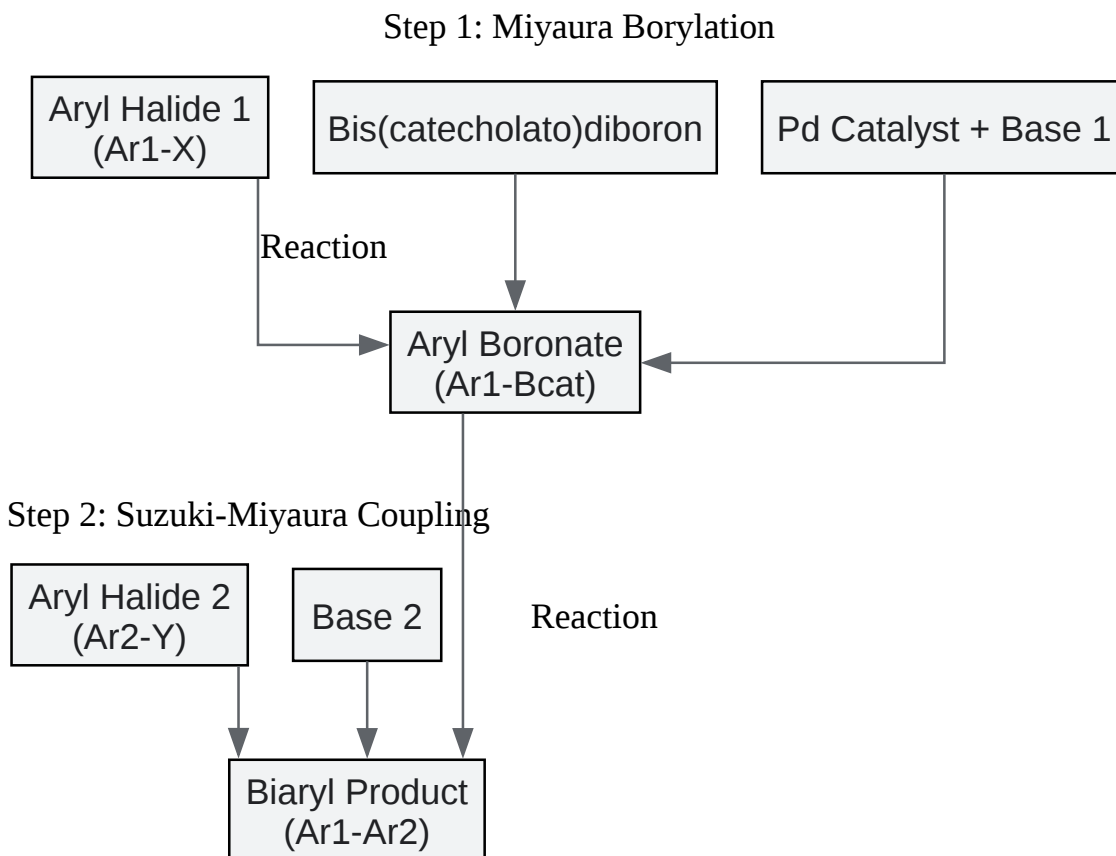
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and workflows involving **bis(catecholato)diboron**.



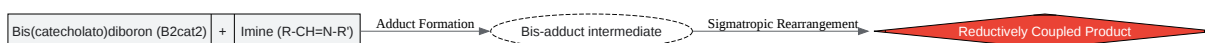
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Caption: Catalytic cycle of the Miyaura borylation reaction.



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Caption: Workflow for a one-pot borylation/Suzuki-Miyaura cross-coupling.



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Caption: Simplified pathway for the reductive coupling of imines.

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